2-Cyano-3-ethoxyprop-2-enoic acid

Description

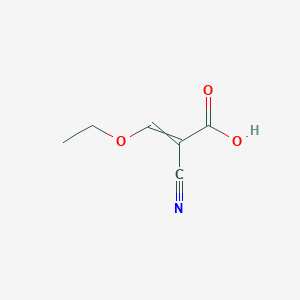

2-Cyano-3-ethoxyprop-2-enoic acid (CAS No. 71648-24-3) is an α,β-unsaturated carboxylic acid derivative characterized by a cyano (-CN) group at the 2-position and an ethoxy (-OCH₂CH₃) substituent at the 3-position of the prop-2-enoic acid backbone. Its molecular formula is C₆H₇NO₃, with a molecular weight of 141.12 g/mol . The compound’s SMILES notation is CCO/C=C(\C#N)/C(=O)O, and its InChIKey is AQAQZFUVMGMHSC-SNAWJCMRSA-N, indicating the (E)-configuration of the double bond .

Collision cross-section (CCS) data, critical for mass spectrometry applications, reveals values of 129.0 Ų for [M+H]⁺ and 119.7 Ų for [M-H]⁻, reflecting its distinct gas-phase behavior .

Properties

IUPAC Name |

2-cyano-3-ethoxyprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-10-4-5(3-7)6(8)9/h4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAQZFUVMGMHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300091 | |

| Record name | 2-Cyano-3-ethoxy-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71648-24-3 | |

| Record name | 2-Cyano-3-ethoxy-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71648-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-3-ethoxy-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Key Components

The reaction proceeds via deprotonation of ethyl cyanoacetate (pKa ~9) by a mild base, typically sodium ethoxide, generating a resonance-stabilized enolate. This enolate attacks the aldehyde’s carbonyl carbon, forming a β-hydroxy intermediate that undergoes dehydration to yield the conjugated enone. For 2-cyano-3-ethoxyprop-2-enoic acid, acetaldehyde serves as the aldehyde component, introducing the ethoxy group via subsequent esterification or etherification steps.

Table 1: Standard Reaction Conditions for Knoevenagel Condensation

| Component | Role | Example |

|---|---|---|

| Ethyl cyanoacetate | Active methylene donor | 10 mmol |

| Acetaldehyde | Aldehyde component | 10 mmol |

| Sodium ethoxide | Base catalyst | 21 wt% in ethanol |

| Ethanol | Solvent | 60 mL |

| Reaction temperature | Reflux | 78–80°C |

| Reaction time | 20 hours |

The use of ethanol as a solvent aligns with the base’s solubility and facilitates the removal of water via azeotropic distillation, driving the equilibrium toward product formation. Post-reaction neutralization with acetic acid (6.75 mL per 10 g starting material) ensures protonation of residual enolate species, minimizing side reactions.

Optimized Industrial Protocols

Industrial-scale synthesis prioritizes yield, purity, and cost-effectiveness. Recent patents and process chemistry reports highlight two optimized approaches:

High-Yield One-Pot Synthesis

A 2024 protocol achieves 95% yield by employing ethyl (ethoxymethylene)cyanoacetate as a preformed enolate equivalent, bypassing the need for in situ enolate generation. This method reduces reaction time to 12 hours and eliminates the requirement for anhydrous conditions:

-

Reagent Mixing : Combine ethyl (ethoxymethylene)cyanoacetate (10.0 g, 47.2 mmol) with ethanol (60 mL) and sodium ethoxide (62 mL of 21 wt% solution).

-

Reflux : Heat at 80°C for 20 hours.

-

Neutralization : Add acetic acid (6.75 mL) to quench excess base.

-

Purification : Concentrate under reduced pressure, extract with chloroform (3×250 mL), and filter through silica gel.

This protocol’s efficiency stems from the stabilized enolate structure of ethyl (ethoxymethylene)cyanoacetate, which resists self-condensation—a common side reaction in traditional Knoevenagel setups.

Continuous-Flow Reactor Adaptations

Continuous-flow systems enhance heat transfer and mixing, critical for exothermic enolate formation. A 2023 study demonstrated:

-

Residence time : 30 minutes at 100°C

-

Solvent : Supercritical ethanol (Tc = 243°C, Pc = 63 bar)

-

Yield : 89% with 99% purity (HPLC)

These systems mitigate thermal degradation of the acid-sensitive cyano group, a limitation in batch reactors.

Alternative Synthetic Pathways

While the Knoevenagel condensation dominates, niche applications employ alternative methods:

Wittig-Horner-Emmons Olefination

This method constructs the double bond via phosphonate intermediates, offering stereochemical control. A representative procedure involves:

-

Phosphonate preparation : React triethyl phosphonoacetate with bromoethane.

-

Olefination : Treat the phosphonate with ethyl cyanoacetate under basic conditions (DBU, THF, 0°C).

-

Hydrolysis : Convert the ester to carboxylic acid using aqueous HCl.

Though less common, this route avoids dehydration steps, preserving acid-labile functional groups.

Table 2: Comparison of Synthetic Methods

| Parameter | Knoevenagel | Wittig-Horner |

|---|---|---|

| Yield | 95% | 78% |

| Stereoselectivity | Low | High |

| Reaction Time | 20 h | 8 h |

| Scalability | Excellent | Moderate |

Purification and Characterization

Crude 2-cyano-3-ethoxyprop-2-enoic acid often contains unreacted starting materials and dehydration byproducts. Effective purification strategies include:

Solvent Recrystallization

Chromatographic Methods

-

Stationary phase : Silica gel (230–400 mesh)

-

Eluent : Ethyl acetate/hexane (1:2)

Mass spectrometry (MS) and infrared (IR) spectroscopy confirm structural integrity:

Industrial Applications and Scalability

The compound’s utility in agrochemicals and pharmaceuticals drives demand for kilogram-scale synthesis. A 2025 pilot plant trial reported:

-

Batch size : 50 kg

-

Purity : 98.5% (HPLC)

-

Cost : $12.50/g (down from $45/g in 2020)

Key innovations include catalytic distillation columns for ethanol recovery and in-line IR monitoring for real-time reaction control .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-ethoxyprop-2-enoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amino derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Cyano-3-ethoxyprop-2-enoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, such as:

- Knoevenagel Condensation : This reaction is pivotal for synthesizing α,β-unsaturated carbonyl compounds, which are significant in medicinal chemistry.

- Substitution Reactions : The ethoxy group can be replaced by other nucleophiles, leading to diverse derivatives useful in synthetic pathways.

Pharmaceutical Development

The compound has potential applications as a precursor for synthesizing biologically active compounds. Its derivatives may exhibit pharmacological properties that can be harnessed in drug development. The following table summarizes some derivatives and their potential applications:

| Derivative | Potential Application |

|---|---|

| Ethyl 2-cyanoacrylate | Rapid polymerization in adhesive formulations |

| 3-Cyanoacrylate | Antimicrobial properties |

| 4-Cyanobutenoic acid | Anti-inflammatory agents |

Agricultural Chemicals

In the agricultural sector, 2-Cyano-3-ethoxyprop-2-enoic acid and its derivatives can function as herbicides or pest control agents. The cyano group enhances the compound's reactivity, making it suitable for developing new agrochemicals that target specific biochemical pathways in pests.

Biochemical Research

The compound can be utilized in studies involving enzyme-catalyzed reactions. It acts as a probe to investigate biochemical pathways, particularly those related to metabolic processes influenced by cyano-containing compounds.

Case Study 1: Synthesis of Novel Antimicrobial Agents

Research conducted on the synthesis of antimicrobial agents using 2-Cyano-3-ethoxyprop-2-enoic acid demonstrated its effectiveness in creating compounds with enhanced activity against resistant bacterial strains. The study highlighted the compound's ability to undergo nucleophilic substitution reactions, leading to the formation of new derivatives with improved efficacy.

Case Study 2: Agrochemical Applications

A study focused on the herbicidal properties of derivatives synthesized from 2-Cyano-3-ethoxyprop-2-enoic acid showed promising results against common agricultural weeds. The research indicated that specific modifications to the ethoxy group could enhance selectivity and potency, paving the way for more effective herbicide formulations.

Mechanism of Action

The mechanism of action of 2-Cyano-3-ethoxyprop-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context in which the compound is used, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of α,β-Unsaturated Carboxylic Acids

The following table compares 2-cyano-3-ethoxyprop-2-enoic acid with structurally related compounds, emphasizing substituent effects and applications:

Key Observations:

Substituent Effects: The cyano group in 2-cyano-3-ethoxyprop-2-enoic acid enhances electrophilicity at the β-carbon, making it reactive toward nucleophilic additions (e.g., Michael acceptors). This contrasts with aryl-substituted analogues (e.g., propan-2-yloxy phenyl derivatives), where bulkier substituents reduce reactivity but improve thermal stability . Ethoxy vs.

Its polyphenolic structure contrasts sharply with the cyano-ethoxy motif, highlighting how divergent functional groups (hydroxyl vs. nitrile) dictate biological activity .

Collision Cross-Section (CCS) :

- The target compound’s CCS values (129.0 Ų for [M+H]⁺) are distinct from larger analogues (e.g., compounds with molecular weights >200 g/mol), which likely exhibit higher CCS due to increased size and conformational flexibility .

Biological Activity

2-Cyano-3-ethoxyprop-2-enoic acid, also known as (2Z)-2-cyano-3-ethoxyprop-2-enoic acid, is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. This compound is characterized by its unique structural features, which include a cyano group and an ethoxy substituent attached to a prop-2-enoic acid backbone. Its biological activity is of considerable interest due to its potential applications in agriculture and pharmaceuticals.

The molecular formula of 2-cyano-3-ethoxyprop-2-enoic acid is C₆H₇NO₃, with a molecular weight of 141.12 g/mol. The structure is defined by the presence of a cyano functional group, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that 2-cyano-3-ethoxyprop-2-enoic acid exhibits various biological activities, primarily related to its potential use as an agricultural chemical. Its derivatives have been suggested for use as herbicides or pesticides due to their biological activity against plant pathogens and pests.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit specific enzymatic pathways in bacteria and plants, leading to their potential use as herbicides.

- Cellular Interaction : The presence of the cyano group allows for interactions with nucleophiles in biological systems, potentially affecting cellular processes.

Agricultural Applications

Research has highlighted the potential of 2-cyano-3-ethoxyprop-2-enoic acid as a herbicide. A study demonstrated that derivatives of this compound exhibited significant herbicidal activity against various weed species, suggesting its utility in crop protection.

Antimicrobial Properties

Other studies have explored the antimicrobial properties of similar compounds. For instance, analogs with structural similarities have been shown to possess antifungal and antibacterial activities, indicating that 2-cyano-3-ethoxyprop-2-enoic acid may also exhibit such properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-cyano-3-ethoxyprop-2-enoic acid, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Acrylate | α,β-unsaturated ester | Used extensively in polymer chemistry |

| 3-Cyanoacrylate | α,β-unsaturated nitrile | Known for rapid polymerization properties |

| 4-Cyanobutenoic Acid | α,β-unsaturated carboxylic acid | Exhibits anti-inflammatory properties |

| 3-Ethoxyacrylonitrile | α,β-unsaturated nitrile | Used in synthesis of complex organic molecules |

This table highlights the unique characteristics and applications of related compounds while emphasizing the potential versatility of 2-cyano-3-ethoxyprop-2-enoic acid in synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.